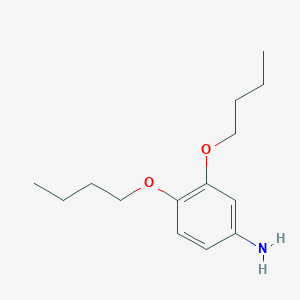

3,4-Dibutoxyaniline

CAS No.: 4956-63-2

Cat. No.: VC18701624

Molecular Formula: C14H23NO2

Molecular Weight: 237.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4956-63-2 |

|---|---|

| Molecular Formula | C14H23NO2 |

| Molecular Weight | 237.34 g/mol |

| IUPAC Name | 3,4-dibutoxyaniline |

| Standard InChI | InChI=1S/C14H23NO2/c1-3-5-9-16-13-8-7-12(15)11-14(13)17-10-6-4-2/h7-8,11H,3-6,9-10,15H2,1-2H3 |

| Standard InChI Key | GPWXMZAFPIYTLR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC1=C(C=C(C=C1)N)OCCCC |

Introduction

Chemical Identity and Structural Characteristics

3,4-Dibutoxyaniline (systematic IUPAC name: 3,4-bis(butoxy)aniline) belongs to the class of alkoxy-substituted anilines. Its molecular structure confers unique electronic and steric properties, influencing its reactivity and solubility. The table below summarizes its basic chemical identifiers:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₃NO₂ |

| Molecular Weight | 237.34 g/mol |

| Substituents | -NH₂, -OC₄H₉ (3- and 4-positions) |

| Canonical SMILES | COC1=C(C=C(C=C1OC)NC)CCCC |

The absence of a reported CAS registry number or experimental melting/boiling points in the literature underscores the need for further characterization .

Synthesis and Manufacturing

The primary synthetic route to 3,4-dibutoxyaniline involves the nucleophilic substitution of nitro groups on a benzene ring with butoxy groups, followed by reduction of the nitro moiety to an amine. A patented method describes its preparation as follows :

-

Starting Material: 3,4-Dinitroanisole or similar nitro-substituted precursors.

-

Alkoxylation: Reaction with butanol under acidic or basic conditions to replace nitro groups with butoxy groups.

-

Reduction: Catalytic hydrogenation or chemical reduction (e.g., using iron powder or sodium sulfide) to convert the nitro group to an amine.

Physicochemical Properties

Solubility and Stability

The butoxy groups enhance lipophilicity, rendering 3,4-dibutoxyaniline sparingly soluble in water but soluble in organic solvents such as ethanol, ether, and dichloromethane. Like its methoxy analogue, it is air-sensitive and prone to oxidation, necessitating storage under inert conditions .

Thermal Properties

No experimental data on melting or boiling points are available. Theoretical estimates based on homologous compounds suggest:

-

Melting Point: ~50–70°C (lower than 3,4-dimethoxyaniline due to increased alkyl chain disorder).

-

Boiling Point: ~300–320°C (extrapolated from vapor pressure trends in alkoxy anilines).

Thermogravimetric analysis (TGA) of similar compounds indicates that sublimation enthalpies decrease with larger alkoxy groups, a trend likely applicable to 3,4-dibutoxyaniline .

Applications in Organic Synthesis

3,4-Dibutoxyaniline’s primary application lies in synthesizing arylamino methylenemalonates, as demonstrated in U.S. Patent 3,515,745 . These intermediates are critical for producing 4-hydroxyquinoline-3-carboxylates, which exhibit antimicrobial and anticancer activities. The reaction mechanism involves:

-

Condensation: 3,4-Dibutoxyaniline reacts with dialkyl alkoxymethylenemalonates (e.g., ethyl ethoxymethylenemalonate) in alcoholic solvents.

-

Formation of Imine: The amino group attacks the electrophilic carbon of the malonate, forming an arylamino methylenemalonate.

This process is optimized in acidic media, which protonate the malonate, enhancing electrophilicity .

Future Research Directions

-

Experimental Characterization: Determination of melting/boiling points, solubility parameters, and spectroscopic profiles (NMR, IR).

-

Thermochemical Studies: Measurement of enthalpies of formation and combustion using calorimetry .

-

Biological Activity Screening: Evaluation of antimicrobial or anticancer properties in quinoline derivatives derived from this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume